5-乙基-6-甲基-2-硫代尿嘧啶

描述

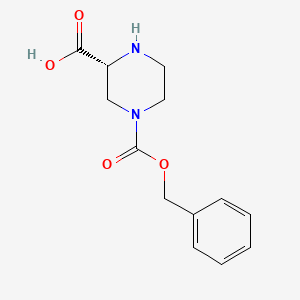

5-Ethyl-6-methyl-2-thiouracil is a modified nucleobase and a versatile reactant used in synthesis1. It is closely related to Methylthiouracil, an organosulfur compound used as an antithyroid preparation2.

Synthesis Analysis

The synthesis of 5-Ethyl-6-methyl-2-thiouracil involves the condensation of thiourea with ethyl 2-alkylacetoacetate under reflux for 12–18 hours in methanol in the presence of sodium methoxide3. The yield is 83%, forming colorless crystals3.

Molecular Structure Analysis

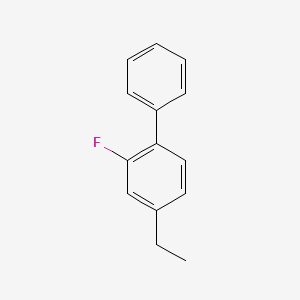

The molecular structure of 5-Ethyl-6-methyl-2-thiouracil is C5H6N2OS with a molecular weight of 142.18 g/mol4. The 1H NMR spectrum (CDCl3), δ, ppm: 1.11 t (3H, CH3CH2, 3JHH = 7.5 Hz), 1.33 d [6H, POCH(CH3)2, 3JHH = 6.2 Hz], 1.41 d [6H, POCH(CH3)2, 3JHH = 6.2 Hz], 2.37 s (3H, CH3CN), 2.52 q (2H, CH3CH2, 3JHH = 7.5 Hz), 5.03 d. sept (2H, POCH, 3JHH = 6.2, 3JHP = 12.6 Hz), 7.69 d (1H, CH=CP, 3JHP = 7.7 Hz)3.

Chemical Reactions Analysis

5-Ethyl-6-methyl-2-thiouracil can react with dialkyl chloroethynylphosphonates to afford a series of new dialkyl (6-alkyl-5-oxo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3-yl)phosphonates3. The introduction of a phosphonate group into the thiazolopyrimidine fragment can expand their biological activity potential3.

Physical And Chemical Properties Analysis

5-Ethyl-6-methyl-2-thiouracil is an off-white solid1. The yield is 83%, forming colorless crystals with a melting point of 117°C3.

科学研究应用

Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils

- Scientific Field: Organic Chemistry

- Summary of Application: 5-Alkyl-6-methyl-2-thiouracils are used in the synthesis of new dialkyl (6-alkyl-5-oxo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3-yl)phosphonates .

- Methods of Application: The starting 5-alkyl-6-methyl-2-thiouracils were obtained through condensation of thiourea with ethyl 2-alkylacetoacetate under reflux for 12–18 h in methanol in the presence of sodium methoxide .

- Results or Outcomes: The introduction of a phosphonate group into the thiazolopyrimidine fragment can expand their biological activity potential .

Use of Methylthiouracil in Medicine

- Scientific Field: Medicine

- Summary of Application: Methylthiouracil is an organosulfur compound used as an antithyroid preparation .

- Methods of Application: Methylthiouracil is prepared by condensation of ethyl acetoacetate with thiourea .

- Results or Outcomes: The drug acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland .

Use of 6-Methyl-2-thiouracil in Medicine

- Scientific Field: Medicine

- Summary of Application: 6-Methyl-2-thiouracil is mainly used in surgical preparation of mild hyperthyroidism, thyroid storm, hyperthyroidism and postoperative treatment .

- Methods of Application: It is used as a drug, which is applied to decrease the formation of stored thyroid hormone and thyroglobulin in the thyroid gland .

- Results or Outcomes: It is used in the treatment of hyperthyroidism .

Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives

- Scientific Field: Biochemistry

- Summary of Application: Complexes of 2-thiouracil and 6-methyl-2-thiouracil and their derivatives with W(CO)5 have been obtained .

- Methods of Application: One of the compound structures has been established via X-ray structural analysis .

- Results or Outcomes: The authors prove the ligand coordinated with the metal ion through the S-atom of the 2-thiouracil .

Voltammetric Detection of Hg(II)

- Scientific Field: Analytical Chemistry

- Summary of Application: A novel electrochemical sensor for enhanced voltammetric detection of Hg(II) based on GO-AuNPs hybrids .

- Methods of Application: The specific binding of 5-methyl-2-thiouracil (MTU) and Hg(II) forming similar interaction to T–Hg(II)–T .

- Results or Outcomes: Excellent results were obtained due to the synergistic and amplifying effects of nanocomposites .

安全和危害

While specific safety and hazard information for 5-Ethyl-6-methyl-2-thiouracil is not available, it is recommended to avoid contact with skin and eyes, and to remove and wash contaminated clothing and gloves, including the inside, before re-use5.

未来方向

The future directions of 5-Ethyl-6-methyl-2-thiouracil could involve further functionalization and exploration of its biological activity potential. The introduction of a phosphonate group into the thiazolopyrimidine fragment can expand their biological activity potential3.

属性

IUPAC Name |

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJMJGRRXHYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192331 | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-6-methyl-2-thiouracil | |

CAS RN |

39083-15-3 | |

| Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)